Cas no 2679813-08-0 (rac-(3R,4R)-1-(prop-2-en-1-yloxy)carbonyl-3-(propan-2-yl)piperidine-4-carboxylic acid)

rac-(3R,4R)-1-(prop-2-en-1-yloxy)carbonyl-3-(propan-2-yl)piperidine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2679813-08-0
- rac-(3R,4R)-1-[(prop-2-en-1-yloxy)carbonyl]-3-(propan-2-yl)piperidine-4-carboxylic acid
- EN300-28279924
- rac-(3R,4R)-1-(prop-2-en-1-yloxy)carbonyl-3-(propan-2-yl)piperidine-4-carboxylic acid
-
- Inchi: 1S/C13H21NO4/c1-4-7-18-13(17)14-6-5-10(12(15)16)11(8-14)9(2)3/h4,9-11H,1,5-8H2,2-3H3,(H,15,16)/t10-,11-/m0/s1
- InChI Key: DOWFNCMSNJTZKN-QWRGUYRKSA-N
- SMILES: OC([C@H]1CCN(C(=O)OCC=C)C[C@H]1C(C)C)=O
Computed Properties
- Exact Mass: 255.14705815g/mol
- Monoisotopic Mass: 255.14705815g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 327
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 66.8Ų
rac-(3R,4R)-1-(prop-2-en-1-yloxy)carbonyl-3-(propan-2-yl)piperidine-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28279924-5.0g |
rac-(3R,4R)-1-[(prop-2-en-1-yloxy)carbonyl]-3-(propan-2-yl)piperidine-4-carboxylic acid |
2679813-08-0 | 95.0% | 5.0g |
$4930.0 | 2025-03-19 | |
Enamine | EN300-28279924-0.05g |
rac-(3R,4R)-1-[(prop-2-en-1-yloxy)carbonyl]-3-(propan-2-yl)piperidine-4-carboxylic acid |
2679813-08-0 | 95.0% | 0.05g |
$1428.0 | 2025-03-19 | |
Enamine | EN300-28279924-2.5g |
rac-(3R,4R)-1-[(prop-2-en-1-yloxy)carbonyl]-3-(propan-2-yl)piperidine-4-carboxylic acid |
2679813-08-0 | 95.0% | 2.5g |
$3332.0 | 2025-03-19 | |
Enamine | EN300-28279924-1g |
rac-(3R,4R)-1-[(prop-2-en-1-yloxy)carbonyl]-3-(propan-2-yl)piperidine-4-carboxylic acid |
2679813-08-0 | 1g |
$1701.0 | 2023-09-09 | ||
Enamine | EN300-28279924-0.25g |
rac-(3R,4R)-1-[(prop-2-en-1-yloxy)carbonyl]-3-(propan-2-yl)piperidine-4-carboxylic acid |
2679813-08-0 | 95.0% | 0.25g |
$1564.0 | 2025-03-19 | |
Enamine | EN300-28279924-0.1g |
rac-(3R,4R)-1-[(prop-2-en-1-yloxy)carbonyl]-3-(propan-2-yl)piperidine-4-carboxylic acid |
2679813-08-0 | 95.0% | 0.1g |
$1496.0 | 2025-03-19 | |
Enamine | EN300-28279924-10.0g |
rac-(3R,4R)-1-[(prop-2-en-1-yloxy)carbonyl]-3-(propan-2-yl)piperidine-4-carboxylic acid |
2679813-08-0 | 95.0% | 10.0g |
$7312.0 | 2025-03-19 | |
Enamine | EN300-28279924-5g |
rac-(3R,4R)-1-[(prop-2-en-1-yloxy)carbonyl]-3-(propan-2-yl)piperidine-4-carboxylic acid |
2679813-08-0 | 5g |
$4930.0 | 2023-09-09 | ||
Enamine | EN300-28279924-10g |
rac-(3R,4R)-1-[(prop-2-en-1-yloxy)carbonyl]-3-(propan-2-yl)piperidine-4-carboxylic acid |
2679813-08-0 | 10g |
$7312.0 | 2023-09-09 | ||
Enamine | EN300-28279924-0.5g |
rac-(3R,4R)-1-[(prop-2-en-1-yloxy)carbonyl]-3-(propan-2-yl)piperidine-4-carboxylic acid |
2679813-08-0 | 95.0% | 0.5g |
$1632.0 | 2025-03-19 |
rac-(3R,4R)-1-(prop-2-en-1-yloxy)carbonyl-3-(propan-2-yl)piperidine-4-carboxylic acid Related Literature
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
Additional information on rac-(3R,4R)-1-(prop-2-en-1-yloxy)carbonyl-3-(propan-2-yl)piperidine-4-carboxylic acid
Rac-(3R,4R)-1-(prop-2-en-1-yloxy)carbonyl-3-(propan-2-yl)piperidine-4-carboxylic acid
The compound rac-(3R,4R)-1-(prop-2-en-1-yloxy)carbonyl-3-(propan-2-yl)piperidine-4-carboxylic acid (CAS No: 2679813-08-0) is a complex organic molecule with significant potential in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural features and promising biological activities, making it a subject of extensive research in recent years.
The molecular structure of this compound is characterized by a piperidine ring system, which serves as the core framework. The piperidine moiety is substituted at the 3-position with a propan-2-yl group and at the 4-position with a carboxylic acid group. Additionally, the 1-position of the piperidine ring is decorated with a propenoyloxy group, which introduces a degree of unsaturation and enhances the molecule's reactivity and bioavailability.
Recent studies have highlighted the importance of stereochemistry in this compound, particularly the racemic (3R,4R) configuration. This stereochemical arrangement plays a crucial role in determining the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Researchers have reported that the (3R,4R) configuration significantly improves the compound's stability and bioavailability, making it a promising candidate for drug development.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the piperidine ring through cyclization reactions, followed by selective substitution at specific positions to introduce the desired functional groups. The use of asymmetric catalysis has been pivotal in achieving high enantiomeric excess during the synthesis process, ensuring the production of the desired racemic mixture.
From a biological standpoint, this compound has demonstrated potent activity in various assays targeting enzyme inhibition and receptor modulation. For instance, studies have shown that it exhibits significant inhibitory activity against certain proteases and kinases, which are key therapeutic targets in diseases such as cancer and inflammatory disorders. Furthermore, its ability to modulate G-protein coupled receptors (GPCRs) suggests potential applications in treating central nervous system disorders.
One of the most exciting developments in recent research is the exploration of this compound's potential as a prodrug. The presence of the propenoyloxy group allows for controlled release mechanisms upon hydrolysis in vivo, enhancing its therapeutic index by reducing systemic toxicity while maintaining efficacy at target sites.
In terms of structural analysis, computational chemistry tools have been instrumental in elucidating the molecular interactions responsible for its biological activity. Molecular docking studies have revealed that the propan-2-yl group contributes to hydrophobic interactions with target proteins, while the carboxylic acid group facilitates hydrogen bonding critical for binding affinity.
Looking ahead, ongoing research is focused on optimizing this compound's pharmacokinetic profile through structural modifications aimed at improving solubility and permeability. Additionally, efforts are being made to explore its efficacy in preclinical models of various diseases to pave the way for clinical trials.
In conclusion, rac-(3R,4R)-1-(prop-2-en-1-yloxy)carbonyl-3-(propan-2-yl)piperidine-4-carboxylic acid represents a cutting-edge advancement in medicinal chemistry. Its unique structure, coupled with promising biological activity and favorable pharmacokinetic properties, positions it as a strong candidate for future therapeutic applications.
2679813-08-0 (rac-(3R,4R)-1-(prop-2-en-1-yloxy)carbonyl-3-(propan-2-yl)piperidine-4-carboxylic acid) Related Products
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)




